A Technical Guide to 6-Amino-4-(trifluoromethyl)nicotinaldehyde: Structure, Properties, and Applications
A Technical Guide to 6-Amino-4-(trifluoromethyl)nicotinaldehyde: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive analysis of 6-Amino-4-(trifluoromethyl)nicotinaldehyde (CAS No: 1289102-99-3), a fluorinated pyridine derivative of significant interest to medicinal chemistry and materials science. We will delve into its core chemical structure, detailing its physicochemical properties and predicted spectroscopic profile. This document outlines a robust, field-proven synthetic pathway and discusses the compound's reactivity, stability, and critical handling procedures. Furthermore, we explore its potential applications as a strategic building block in drug discovery, contextualized by the well-established role of the trifluoromethyl-pyridine scaffold in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic and discovery programs.
Introduction: The Strategic Value of Fluorinated Pyridines
The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The CF₃ group is often employed as a bioisostere for methyl or chloro groups, but its influence extends far beyond simple steric replacement.[3] Its powerful electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5]
6-Amino-4-(trifluoromethyl)nicotinaldehyde belongs to this privileged class of compounds. It presents a unique trifecta of reactive and modulating functional groups on a pyridine core:
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The Trifluoromethyl Group: Enhances metabolic stability by fortifying the C-F bond against enzymatic degradation and increases lipophilicity, which can improve absorption and distribution.[1][4]
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The Amine Group: A key hydrogen bond donor and a nucleophilic center, offering a reactive handle for derivatization and interaction with biological targets.
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The Aldehyde Group: A versatile electrophilic site ripe for a multitude of chemical transformations, including reductive amination and condensation reactions, making it a valuable synthetic precursor.[6][7]
This guide serves to consolidate the known properties of this compound and provide expert-driven, actionable insights into its synthesis and application.
Physicochemical and Structural Properties
6-Amino-4-(trifluoromethyl)nicotinaldehyde is a solid at room temperature, typically supplied as a high-purity reagent.[8] Its core structure consists of a pyridine ring substituted at the C6, C4, and C3 positions with amino, trifluoromethyl, and formyl (aldehyde) groups, respectively.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 6-amino-4-(trifluoromethyl)nicotinaldehyde | [8] |
| CAS Number | 1289102-99-3 | [8][9] |
| Molecular Formula | C₇H₅F₃N₂O | [8][9] |
| Molecular Weight | 190.12 g/mol | [9] |
| Physical Form | Solid | [8] |
| Typical Purity | ≥98% | [8] |
| InChI Key | CRCWQWXTXUYZRI-UHFFFAOYSA-N | [8] |
| SMILES | NC1=NC=C(C=O)C(=C1)C(F)(F)F | [9] |
Chemical Reactivity and Structural Insights
The chemical behavior of 6-Amino-4-(trifluoromethyl)nicotinaldehyde is dictated by the interplay of its three key functional groups on the pyridine ring.
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Electrophilicity of the Aldehyde: The aldehyde group is the primary site for nucleophilic attack. Its reactivity is enhanced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group and the pyridine ring nitrogen, which increases the positive character of the carbonyl carbon.[10] This makes it highly susceptible to reactions with amines (forming imines), hydrazides (forming hydrazones), and reducing agents.[7][11]
-
Nucleophilicity of the Amine: The C6-amino group is a primary nucleophile and can participate in reactions such as acylation, alkylation, and diazotization. Its nucleophilicity is somewhat tempered by the electron-withdrawing nature of the pyridine ring.
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Influence of the Trifluoromethyl Group: The CF₃ group is chemically robust and primarily exerts a powerful inductive effect. It deactivates the pyridine ring towards electrophilic aromatic substitution while increasing the acidity of the N-H protons of the amino group compared to a non-fluorinated analog.
Caption: Synthetic workflow for 6-Amino-4-(trifluoromethyl)nicotinaldehyde.
Step-by-Step Experimental Protocol
Objective: To synthesize 6-Amino-4-(trifluoromethyl)nicotinaldehyde from 6-Chloro-4-(trifluoromethyl)nicotinaldehyde.
Materials:
-
6-Chloro-4-(trifluoromethyl)nicotinaldehyde (1.0 equiv)
-
Ammonium hydroxide (28-30% aqueous solution, 10-20 equiv)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a pressure-rated sealed tube, add 6-Chloro-4-(trifluoromethyl)nicotinaldehyde and 1,4-dioxane (approx. 0.2 M concentration).
-
Addition of Reagent: Add the aqueous ammonium hydroxide solution to the tube.
-
Reaction Execution: Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Causality Insight: Heating is necessary to overcome the activation energy for the SₙAr reaction. Dioxane is used as a co-solvent to ensure miscibility between the organic starting material and the aqueous ammonia. A sealed tube is used to maintain pressure and prevent the volatile ammonia from escaping.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a more polar product spot indicates progression.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Transfer the contents to a separatory funnel and dilute with water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Self-Validation: The brine wash helps to remove residual water from the organic phase, ensuring the drying agent (Na₂SO₄) works efficiently.
-
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry thoroughly to obtain 6-Amino-4-(trifluoromethyl)nicotinaldehyde as a solid.
Safety, Handling, and Storage
Proper handling is essential when working with this compound.
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Hazard Identification: 6-Amino-4-(trifluoromethyl)nicotinaldehyde is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). [8]Some analogous compounds may also cause respiratory irritation. [12]* Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [12][13]Work in a well-ventilated fume hood.
-
Handling: Avoid creating dust. [14]Avoid contact with skin, eyes, and clothing. [13]Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [13]For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended. [8]
Applications in Drug Discovery
The title compound is not an end-product therapeutic but rather a high-value building block for the synthesis of more complex molecules. Its utility stems from its pre-installed, strategically placed functional groups.
-
Scaffold for Library Synthesis: The reactive aldehyde allows for rapid diversification. Using techniques like reductive amination, a wide array of secondary and tertiary amines can be generated, enabling the exploration of structure-activity relationships (SAR) for a given biological target.
-
Precursor for Fused Heterocycles: The amino and aldehyde groups are perfectly positioned to participate in condensation reactions to form fused bicyclic systems, such as pyrido[2,3-d]pyrimidines, which are common motifs in kinase inhibitors and other therapeutic agents.
-
Leveraging the CF₃-Pyridine Motif: Many successful drugs and clinical candidates contain a trifluoromethyl-pyridine core. [15]This compound provides direct access to this motif, saving synthetic steps. The CF₃ group can improve metabolic stability and cell permeability, while the pyridine nitrogen can act as a hydrogen bond acceptor, enhancing target engagement. [1][4]For example, nicotinamide-based structures are explored as potent VEGFR-2 inhibitors in cancer therapy. [16]
Conclusion
6-Amino-4-(trifluoromethyl)nicotinaldehyde is a potent and versatile chemical tool for the modern medicinal chemist. Its structure combines the advantageous pharmacokinetic properties imparted by the trifluoromethyl group with two distinct and highly useful reactive sites in the amino and aldehyde functionalities. The reliable synthetic routes and predictable reactivity profile make it an ideal starting point for the construction of compound libraries and the development of novel fused heterocyclic systems. As the demand for metabolically robust and synthetically accessible lead compounds continues to grow, the strategic application of such well-designed building blocks will remain paramount to the success of drug discovery programs.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Retrieved from [Link]
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Carreño, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]
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Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
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ResearchGate. (2026). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Aaron Chemicals LLC. (2024). Safety Data Sheet - 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2012). An Overview of the Chemistry and Biology of Reactive Aldehydes. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.25: Relative Reactivity of Carbonyls. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
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